![molecular formula C6H9N3O2S2 B12927250 Ethyl [5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate CAS No. 5319-74-4](/img/structure/B12927250.png)
Ethyl [5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (5-(methylthio)-1,3,4-thiadiazol-2-yl)carbamate is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of an ethyl carbamate group attached to a thiadiazole ring substituted with a methylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-(methylthio)-1,3,4-thiadiazol-2-yl)carbamate typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carbon disulfide or other sulfur-containing reagents under acidic or basic conditions.
Introduction of the Methylthio Group: The methylthio group can be introduced by reacting the thiadiazole intermediate with methylating agents such as methyl iodide or dimethyl sulfate.
Carbamoylation: The final step involves the reaction of the methylthio-substituted thiadiazole with ethyl chloroformate or ethyl isocyanate to form the ethyl carbamate group.
Industrial Production Methods
Industrial production methods for Ethyl (5-(methylthio)-1,3,4-thiadiazol-2-yl)carbamate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl (5-(methylthio)-1,3,4-thiadiazol-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thiadiazole ring can be reduced under specific conditions to form dihydrothiadiazoles.
Substitution: The ethyl carbamate group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiadiazoles.
Substitution: Various substituted carbamates and thiadiazole derivatives.
科学的研究の応用
Ethyl (5-(methylthio)-1,3,4-thiadiazol-2-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features and biological activities.
Industry: Utilized in the development of agrochemicals, such as pesticides and herbicides, due to its potential bioactivity.
作用機序
The mechanism of action of Ethyl (5-(methylthio)-1,3,4-thiadiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of enzymes involved in essential biological processes.
Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
類似化合物との比較
Ethyl (5-(methylthio)-1,3,4-thiadiazol-2-yl)carbamate can be compared with other similar compounds, such as:
Ethyl carbamate: A simpler carbamate compound with different biological activities and applications.
Methylthio-substituted thiadiazoles: Compounds with similar structural features but different substituents, leading to variations in their chemical and biological properties.
Other thiadiazole derivatives: Compounds with different substituents on the thiadiazole ring, which can affect their reactivity and applications.
The uniqueness of Ethyl (5-(methylthio)-1,3,4-thiadiazol-2-yl)carbamate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
特性
CAS番号 |
5319-74-4 |
|---|---|
分子式 |
C6H9N3O2S2 |
分子量 |
219.3 g/mol |
IUPAC名 |
ethyl N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)carbamate |
InChI |
InChI=1S/C6H9N3O2S2/c1-3-11-5(10)7-4-8-9-6(12-2)13-4/h3H2,1-2H3,(H,7,8,10) |
InChIキー |
PSCBXDKVPYCBHR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC1=NN=C(S1)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


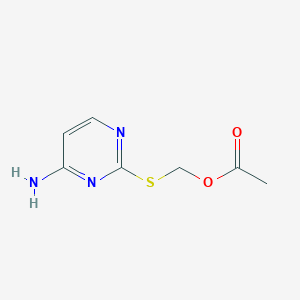
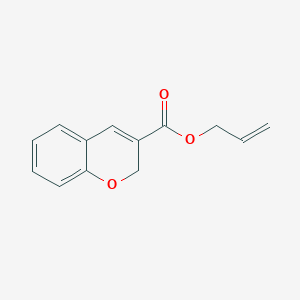



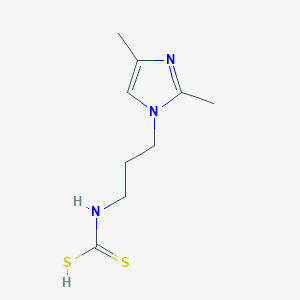
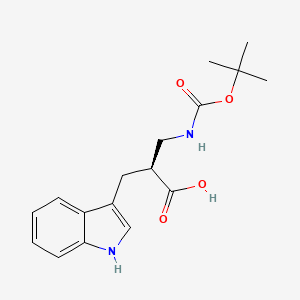
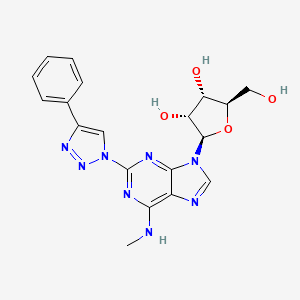
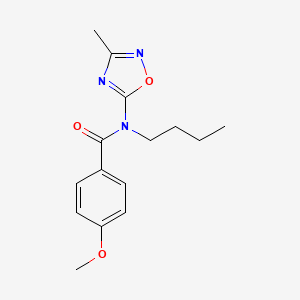


![3-[(4-Chlorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B12927274.png)


